Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted dihydropyridine derivatives.
Scientific Research Applications
Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new drugs, particularly those targeting cardiovascular diseases.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to and inhibit certain enzymes or receptors, leading to its biological effects. For example, dihydropyridine derivatives are known to interact with calcium channels, which play a crucial role in cardiovascular function. By modulating these channels, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-bromo-1-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-bromo-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H9BrFNO3 |
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Molecular Weight |
326.12 g/mol |
IUPAC Name |
methyl 5-bromo-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C13H9BrFNO3/c1-19-13(18)11-6-8(14)7-16(12(11)17)10-4-2-9(15)3-5-10/h2-7H,1H3 |
InChI Key |
JWJCCVJVBPNLQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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